molecular formula C15H19FN2O2 B8007434 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B8007434
M. Wt: 278.32 g/mol
InChI Key: IFWUBRDNPLJIPZ-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS: 1708264-10-1) is a spirocyclic lactam derivative with a molecular formula of C₁₅H₁₉FN₂O₂ and a molecular weight of 278.33 g/mol . The compound features a 1-oxa-4,9-diazaspiro[5.5]undecane core substituted at the 4-position with a 2-fluorobenzyl group.

Pharmacologically, this compound has been explored in multitarget drug discovery programs, particularly as a dual µ-opioid receptor (µOR) agonist/σ1 receptor (σ1R) antagonist for pain management . Its design integrates 3D pharmacophore models of both receptors, leveraging the fluorobenzyl moiety to optimize steric and electronic interactions with targets . Commercial availability (e.g., BLD Pharm Ltd. offers 250 mg to 1 g quantities) underscores its utility as a building block in medicinal chemistry .

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-13-4-2-1-3-12(13)9-18-11-15(20-10-14(18)19)5-7-17-8-6-15/h1-4,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWUBRDNPLJIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from dimethylformamide to tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various substituted spirocyclic compounds .

Scientific Research Applications

4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The spirocyclic structure provides conformational rigidity, which can improve the selectivity and potency of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 4-(2-fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one are influenced by substituents on the spirocyclic core and benzyl group. Below is a detailed comparison with analogous derivatives:

Substituent Position on the Benzyl Group

Compound Name Substituent Position Key Findings Reference
4-(2-Fluorobenzyl)-... 2-fluoro (ortho) Optimal steric bulk for σ1R antagonism; moderate solubility and metabolic stability .
4-(3-Fluorobenzyl)-... (CAS 1707379-01-8) 3-fluoro (meta) Reduced σ1R binding affinity compared to ortho-fluoro; used in supplier catalogs .
4-(4-Fluorobenzyl)-... (CAS 1713174-19-6) 4-fluoro (para) Lower potency in multitarget assays; higher lipophilicity .
4-Benzyl-... (CAS 151096-96-7) No fluorine 10-fold lower σ1R antagonism vs. 2-fluoro derivative; used as a synthetic intermediate .

Key Insight : Ortho-fluorination enhances σ1R antagonism by increasing steric bulk without compromising solubility, while para-fluorination reduces activity due to unfavorable electronic effects .

Substituents on the Spirocyclic Core

Compound Name 9-Position Substituent Biological Activity Reference
9-(2-Indol-3-ylethyl)-... (Compound 21) Indolylethyl Most potent antihypertensive in the series (ED₅₀ = 3 mg/kg in SHR rats) .
4-Cyclohexyl-... (CAS 1710472-15-3) Cyclohexyl Lower antihypertensive activity; bulky groups reduce receptor affinity .
9-(Pyridyl)-... (Compound 15) 2- or 3-pyridyl Dual µOR/σ1R activity; no hERG inhibition but moderate metabolic stability .
9-(1,4-Benzodioxan-2-ylmethyl)-... Benzodioxanmethyl Significant antihypertensive activity; peripheral α1-adrenoceptor blockade .

Key Insight : Smaller substituents (e.g., indolylethyl, pyridyl) maintain or enhance activity, while bulky groups (e.g., cyclohexyl) reduce potency due to steric hindrance .

Biological Activity

4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a complex organic compound notable for its unique spirocyclic structure and potential therapeutic applications. This compound belongs to the diazaspiro class, which has been recognized for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is C15H20F2N2O, with a molecular weight of approximately 282.34 g/mol. Its structure features a rigid spirocyclic core that contributes to its conformational stability, essential for biological activity. The presence of the fluorobenzyl group enhances its pharmacological properties, making it an intriguing candidate for drug development.

Sigma Receptor Inhibition

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of sigma receptors. Sigma receptors are implicated in various neurological processes and are targeted for treating conditions like neuropathic pain and addiction disorders. In vitro studies have shown that compounds within this class can effectively modulate receptor activity, leading to potential therapeutic applications in pain management and neuroprotection.

Soluble Epoxide Hydrolase Inhibition

Notably, derivatives of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acids and is involved in inflammatory processes. A study highlighted that certain derivatives exhibited excellent sEH inhibitory activity and bioavailability, suggesting their potential as oral agents for treating chronic kidney diseases .

Case Studies and Research Findings

  • Chronic Kidney Disease Model :
    • In a rat model of anti-glomerular basement membrane glomerulonephritis, administration of a derivative of this compound at 30 mg/kg resulted in significant lowering of serum creatinine levels. This finding supports the hypothesis that the compound may serve as an effective treatment for chronic kidney diseases .
  • Neuroprotective Effects :
    • Preclinical studies have demonstrated that modifications to the core structure of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can enhance its efficacy in neuroprotection, indicating its potential utility in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some notable compounds related to 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one:

Compound NameStructureUnique Features
1-Oxa-4,9-diazaspiro[5.5]undecaneStructureLacks fluorine substitution; different biological activity profile
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecaneStructureBenzyl group instead of fluorobenzyl; varying receptor affinities
1-Oxa-3,9-diazaspiro(5.5)undecan-2-oneStructureDifferent nitrogen positioning; distinct pharmacological properties

These compounds highlight the uniqueness of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one due to its specific fluorine substitution and resultant biological activities.

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